5,9-Epi-penstemoside
Description
5,9-Epi-penstemoside was initially isolated from Eremostachys glabra and proposed as a novel iridoid glucoside with a unique stereochemical configuration at the C-5 and C-9 positions . This revision arose from advanced spectroscopic re-evaluations, particularly nuclear magnetic resonance (NMR) and nuclear Overhauser effect (NOE) data, which corrected earlier misinterpretations of bridgehead proton configurations. The misassignment underscores the challenges in stereochemical analysis of iridoids, a class of monoterpenoids prevalent in medicinal plants.
Properties
Molecular Formula |
C17H26O11 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl (1S,4aS,5R,7R,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8-13,15-16,18-22,24H,3-4H2,1-2H3/t6-,8-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 |
InChI Key |
MLTZHVBDDNOQNM-RNLJPYGHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@]2([C@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
CC1CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
5,9-epi-penstemoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Misassignments
The structural revision of 5,9-epi-penstemoside is part of a broader reevaluation of iridoid glucosides isolated from Eremostachys glabra. Key comparisons include:
Key Structural Features
- Penstemoside vs. This compound: Both share identical molecular frameworks (C₁₆H₂₄O₁₁), but the initial misassignment of this compound arose from ambiguous NOE interactions between bridgehead protons (H-5 and H-9). Reanalysis confirmed the canonical penstemoside structure .
- Barlerin (8-O-acetylshanziside) : Differs from penstemoside by an acetyl group at C-8, a feature initially misassigned in its "6,9-epi" form due to overlapping spectral signals .
- 7,8-Didehydropenstemoside : Contains a double bond at C7-C8, distinguishing it from penstemoside. The "5,9-epi" variant was disproven via UV and mass spectrometry .
Implications of Structural Revisions
The revisions highlight critical pitfalls in iridoid characterization:
NOE Data Limitations: Bridgehead protons (e.g., H-5, H-9) in iridoids exhibit complex coupling patterns, leading to overinterpretation of epimeric configurations .
Stereochemical Redundancy: Multiple iridoids from Eremostachys glabra were erroneously classified as novel due to minor spectral variations, emphasizing the need for cross-validation with synthetic standards or X-ray crystallography.
Research Findings and Methodological Insights
The 2007 study by Jensen et al. systematically revised six iridoid glucosides using:
- 1D/2D NMR : Reassigned proton and carbon signals, clarifying stereochemical ambiguities.
- Comparative Spectral Analysis: Overlaid data with known compounds (e.g., harpagoside, agnuside) to confirm identities.
- Mass Spectrometry : Verified molecular formulas and fragmentation patterns.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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